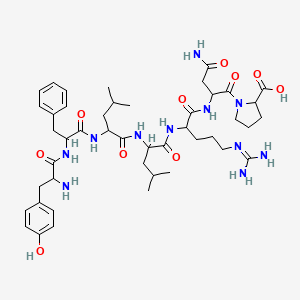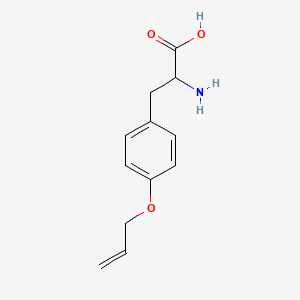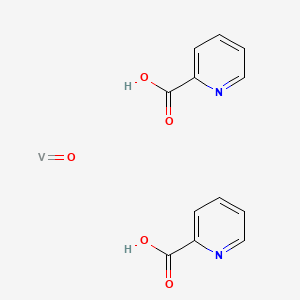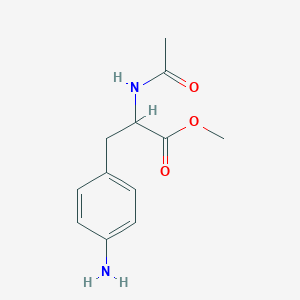
(R)-7-(3-hydroxycyclopent-1-enyl)heptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(+)-3-Hydroxy-5-oxo-1-cyclopentene-1-heptanoic acid is a chiral compound with significant importance in organic chemistry and medicinal chemistry. This compound is known for its unique structure, which includes a cyclopentene ring fused with a heptanoic acid chain, making it a valuable intermediate in the synthesis of various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-3-Hydroxy-5-oxo-1-cyclopentene-1-heptanoic acid typically involves enantioselective reactions to ensure the desired chirality. One common method is the enantioselective addition of arylboronic acids to N-heteroaryl ketones, which provides access to chiral α-heteroaryl tertiary alcohols . This reaction is catalyzed by rhodium and employs the WingPhos ligand, which is crucial for achieving high enantioselectivity and yield.
Industrial Production Methods
Industrial production of ®-(+)-3-Hydroxy-5-oxo-1-cyclopentene-1-heptanoic acid often involves large-scale enantioselective synthesis using environmentally friendly catalysts. The use of solid acid catalysts for esterification reactions is one such method, which offers improved selectivity and reduced environmental impact . Additionally, the resolution of racemic mixtures through diastereomeric salt formation and subsequent separation is another approach used in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
®-(+)-3-Hydroxy-5-oxo-1-cyclopentene-1-heptanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming secondary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted cyclopentene derivatives.
Applications De Recherche Scientifique
®-(+)-3-Hydroxy-5-oxo-1-cyclopentene-1-heptanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: Studied for its potential role in biochemical pathways and as a building block for biologically active molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals .
Mécanisme D'action
The mechanism of action of ®-(+)-3-Hydroxy-5-oxo-1-cyclopentene-1-heptanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. For example, it may inhibit histone deacetylases, leading to changes in gene expression and cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-Hydroxytetradecanoic acid: Another chiral hydroxy acid with similar structural features.
Spirocyclic oxindoles: Compounds with spirocyclic structures that exhibit similar stereochemical properties.
Uniqueness
®-(+)-3-Hydroxy-5-oxo-1-cyclopentene-1-heptanoic acid is unique due to its specific cyclopentene-heptanoic acid structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various enantioselective reactions and its potential therapeutic applications make it a valuable compound in both research and industry.
Propriétés
Formule moléculaire |
C12H20O3 |
|---|---|
Poids moléculaire |
212.28 g/mol |
Nom IUPAC |
7-[(3R)-3-hydroxycyclopenten-1-yl]heptanoic acid |
InChI |
InChI=1S/C12H20O3/c13-11-8-7-10(9-11)5-3-1-2-4-6-12(14)15/h9,11,13H,1-8H2,(H,14,15)/t11-/m1/s1 |
Clé InChI |
PUSJEQRDMRSUMT-LLVKDONJSA-N |
SMILES isomérique |
C1CC(=C[C@@H]1O)CCCCCCC(=O)O |
SMILES canonique |
C1CC(=CC1O)CCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



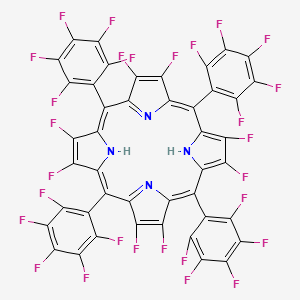
![[5-(3-Carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl acetate](/img/structure/B12324175.png)

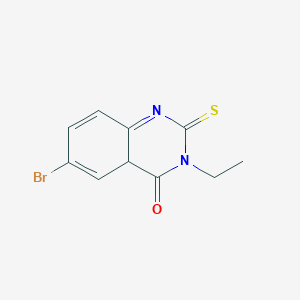

![4-Hydroxy-5,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,10,13-pentaen-12-one](/img/structure/B12324196.png)

![(9-Butyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate;hydrochloride](/img/structure/B12324207.png)

